[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex molecules with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the pyrazole ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-propyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-methyl-1H-pyrazole: Another pyrazole derivative with a different alkyl group.
1-phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group instead of a propyl group.
Uniqueness
[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole rings, which can provide enhanced binding affinity and specificity for certain biological targets. This structural feature can lead to improved biological activity and selectivity compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(1-propylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-3-6-18-8-5-14(17-18)11-15-9-13-10-16-19(12-13)7-4-2/h5,8,10,12,15H,3-4,6-7,9,11H2,1-2H3 |
InChI Key |
CKDPHXGHVHBEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CN(N=C2)CCC |
Origin of Product |
United States |
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